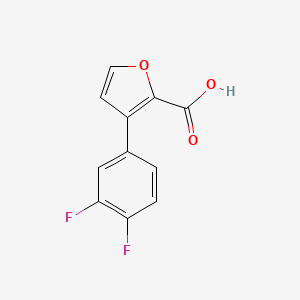

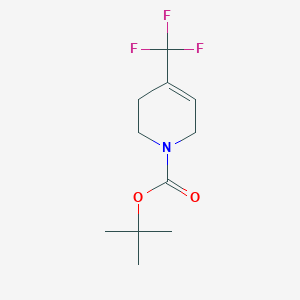

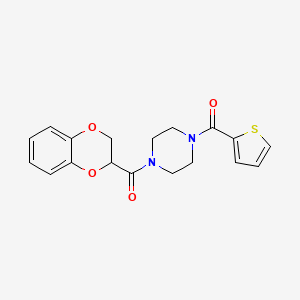

3-(3,4-Difluorophenyl)furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4-Difluorophenyl)furan-2-carboxylic acid is a furan platform chemical . Furan platform chemicals are directly available from biomass and are used in the manufacture of a wide range of compounds . They are part of the ongoing shift in the chemical industry from traditional resources such as crude oil to biomass .

Synthesis Analysis

The synthesis of furan platform chemicals has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives . A mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst and the yields are between 75% and 89% .Chemical Reactions Analysis

Furan platform chemicals are involved in a variety of reactions . For instance, they can undergo Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with enyne acetates and carbonates .科学的研究の応用

Polymer Synthesis and Biomass Conversion

Biomass Conversion to Polymers : Furan derivatives, such as furan-2,5-dicarboxylic acid (FDCA), have been highlighted for their potential in creating sustainable polymers. FDCA, a biomass-derived diacid, can substitute petroleum-derived polyethylene terephthalate (PET) in making polyethylene furandicarboxylate (PEF), a promising material for various applications. This involves carboxylation routes from simpler furan compounds, leveraging CO2 and biomass as feedstocks (Dick et al., 2017).

Enzymatic Synthesis : The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has been explored as a bio-based method for producing polymers, showcasing the enzymatic potential in creating valuable furan-based polymers from renewable resources (Dijkman et al., 2014).

Chemical Synthesis and Reactions

Carboxylative Annulation : Research on Pd(II)-mediated cascade carboxylative annulation has been conducted to construct furan derivatives, demonstrating innovative synthetic routes to furan carboxylic acids, which are significant in developing pharmaceuticals and materials (Liao et al., 2005).

Decarboxylative Fluorination : The decarboxylative fluorination of heteroaromatic carboxylic acids, including furan derivatives, highlights the methodological advancements in introducing fluorine atoms into organic molecules, which is crucial for the development of materials and drugs (Yuan et al., 2017).

Material Science and Engineering

- Polyamides from FDCA : The enzymatic polymerization of FDCA-based furanic-aliphatic polyamides has been investigated, offering sustainable alternatives to traditional polyphthalamides used in high-performance materials, thereby contributing to the development of green materials (Jiang et al., 2015).

作用機序

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known for their remarkable therapeutic efficacy . They have inspired medicinal chemists to create numerous innovative antibacterial agents .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives are known for their diverse biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

特性

IUPAC Name |

3-(3,4-difluorophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2O3/c12-8-2-1-6(5-9(8)13)7-3-4-16-10(7)11(14)15/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUYIFCLDNFODP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(OC=C2)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2820742.png)

![2-[(3R,4S)-3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl]acetic acid](/img/structure/B2820749.png)

![3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2820751.png)

![N-(2,5-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2820756.png)

![2-[2-(Trifluoromethyl)benzylidene]malonic acid](/img/structure/B2820758.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2820759.png)